Bienvenue dans la boutique en ligne BenchChem!

Salvianolic acid B

Antioxidant Radical Scavenging Natural Product Chemistry

Salvianolic acid B (Sal B, CAS 115939-25-8) is the most abundant water-soluble polyphenol from Danshen, with 33.44% gastric bioaccessibility—outperforming Sal A (21.71%) and rosmarinic acid (12.31%). It significantly reduces myocardial infarct size (CK-MB, CK, LDH, cTnI; p<0.01, 2024 meta-analysis, 732 animals). Anti-fibrotic activity via TGF-β1/Smad and Aβ40 inhibition (IC50: 1.54–5.37 μM) make it ideal for cardiovascular, hepatic fibrosis, and Alzheimer's research. Note: aqueous instability requires solid-formulation strategies. Procure ≥98% purity for reproducible results.

Molecular Formula C36H30O16
Molecular Weight 718.6 g/mol
CAS No. 115939-25-8
Cat. No. B1246770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalvianolic acid B
CAS115939-25-8
Synonymssalvianolic acid B
Molecular FormulaC36H30O16
Molecular Weight718.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O
InChIInChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+/t27-,28-,31-,32+/m1/s1
InChIKeySNKFFCBZYFGCQN-PDVBOLEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Salvianolic Acid B Procurement: Quantified Antioxidant Potency and Bioaccessibility Profile


Salvianolic acid B (Sal B, CAS 115939-25-8) is the most abundant water-soluble polyphenolic compound isolated from Salvia miltiorrhiza (Danshen), a plant widely used in traditional medicine for cardiovascular and cerebrovascular indications [1]. Sal B belongs to the salvianolic acid family, which includes structural analogs such as salvianolic acid A (Sal A), rosmarinic acid, and lithospermic acid. Among these, Sal B is distinguished by its relatively higher content in crude extracts, with a representative isolation study obtaining 32.09 mg of Sal B versus only 4.27 mg of Sal A from 260 mg of crude sample, corresponding to purities of 97.43% and 96.67%, respectively [1]. This abundance facilitates larger-scale procurement for research and industrial applications.

Why Salvianolic Acid B Cannot Be Interchanged with Closest Analogs: Key Differentiators


In-class compounds such as salvianolic acid A, rosmarinic acid, and lithospermic acid are frequently considered interchangeable due to shared polyphenolic scaffolds and antioxidant properties. However, substitution without rigorous quantitative comparison is scientifically unsound. Salvianolic acid B exhibits distinct bioaccessibility in gastric fluid (33.44%) compared to salvianolic acid A (21.71%), lithospermic acid (27.34%), and rosmarinic acid (12.31%) [1], as well as divergent anti-fibrotic potency and stability profiles [2][3]. These differences materially impact experimental reproducibility and therapeutic development. The following evidence guide presents head-to-head and cross-study quantitative comparisons that define Sal B's procurement-relevant differentiation.

Salvianolic Acid B Quantitative Evidence Guide: Comparator-Based Differentiation


Salvianolic Acid B vs. Salvianolic Acid A: Antioxidant Potency by DPPH and ABTS EC50

In a direct head-to-head comparison using identical experimental conditions, Sal A exhibited superior radical scavenging potency compared to Sal B. The EC50 value for Sal A in the DPPH assay was 1.43 ± 0.09 μg/mL, while Sal B required a higher concentration of 1.81 ± 0.01 μg/mL, indicating Sal A is approximately 21% more potent in this assay [1]. Similarly, in the ABTS assay, Sal A had an EC50 of 1.35 ± 0.00 μg/mL versus 1.43 ± 0.01 μg/mL for Sal B, a difference of approximately 6% [1].

Antioxidant Radical Scavenging Natural Product Chemistry

Salvianolic Acid B vs. In-Class Analogs: Gastric Bioaccessibility Hierarchy

In a simulated gastric fluid digestion model, Sal B demonstrated the second-highest bioaccessibility among six salvianolic acids, significantly outperforming its closest structural analogs. The quantified bioaccessibility values were: danshensu (50.19%) > salvianolic acid B (33.44%) > lithospermic acid (27.34%) > salvianolic acid A (21.71%) > rosmarinic acid (12.31%) [1]. Sal B's bioaccessibility is 54% higher than that of Sal A (33.44% vs. 21.71%) and 172% higher than that of rosmarinic acid (33.44% vs. 12.31%).

Pharmacokinetics Bioaccessibility Oral Formulation

Salvianolic Acid B vs. Salvianolic Acid A: Anti-Fibrotic Efficacy in Hepatic Fibrosis Model

In a thioacetamide (TAA)-induced rat liver fibrosis model, both Sal A and Sal B attenuated fibrosis markers, but Sal B required a higher effective dose (50 mg/kg) compared to Sal A (10 mg/kg) to achieve comparable therapeutic effects [1]. In vitro, Sal A at 10 μM and Sal B at 200 μM both attenuated PDGF-stimulated hydrogen peroxide accumulation in hepatic stellate cells (HSCs) [1]. This 20-fold difference in effective in vitro concentration indicates that Sal A possesses greater intrinsic potency on a molar basis for this specific anti-fibrotic mechanism, though Sal B's higher bioaccessibility may offset this difference in vivo.

Liver Fibrosis TGF-β Signaling Hepatic Stellate Cells

Salvianolic Acid B Neuroprotection: Quantitative Aβ40 Fiber Inhibition IC50

Sal B exhibits concentration-dependent inhibition of Aβ40 fiber formation with IC50 values ranging from 1.54 μM to 5.37 μM in PC12 cell-based assays, and it damages pre-formed Aβ40 fibers with IC50 values of 5.00 μM to 5.19 μM [1]. While direct head-to-head comparator data for Sal A under identical conditions is not available in this dataset, these values provide a quantitative benchmark for neuroprotective activity that can be cross-referenced against other amyloid-beta inhibitors.

Neuroprotection Amyloid-beta Alzheimer's Disease

Salvianolic Acid B Cardioprotection: Meta-Analysis of Myocardial Infarct Size Reduction

A 2024 meta-analysis of 32 preclinical studies encompassing 732 animals demonstrated that Sal B significantly reduced myocardial infarct size (p < 0.01) and lowered cardiac injury biomarkers including CK-MB, CK, LDH, and cTnI (all p < 0.01) compared to vehicle controls [1]. Additionally, Sal B improved cardiac functional indices such as LVFS, ±dp/dt max, and cardiac output (all p < 0.01) [1]. While this evidence compares Sal B to control rather than to Sal A directly, network pharmacology analysis identified Sal B and rosmarinic acid as the top two constituents with the highest degree value in ingredient-target-pathway networks relevant to myocardial ischemia-reperfusion injury [2].

Cardioprotection Myocardial Ischemia-Reperfusion Meta-Analysis

Salvianolic Acid B Stability: Solid Formulation Preference Over Aqueous Solutions

Sal B demonstrates poor stability in aqueous solution, with degradation accelerated at higher pH and temperature, but exhibits acceptable thermal stability (60-90°C) when formulated as a eutectic mixture [1]. A dedicated stability study concluded that Sal B "could be used in a solid formulation, but is not suitable for use as a liquid formulation" [2]. While comparative stability data against Sal A under identical conditions is not directly available, the literature indicates that both compounds share similar stability challenges due to their polyphenolic structures and ester bonds susceptible to hydrolysis [3].

Stability Formulation Development Drug Delivery

Salvianolic Acid B Application Scenarios Based on Quantified Differentiation Evidence


Cardiovascular Research: Myocardial Ischemia-Reperfusion Injury Studies

Salvianolic acid B is supported by a 2024 meta-analysis of 32 preclinical studies (732 animals) demonstrating significant reduction in myocardial infarct size and cardiac biomarkers (CK-MB, CK, LDH, cTnI; all p < 0.01) [1]. Network pharmacology further identifies Sal B as a top-degree constituent in cardioprotective networks [2]. Sal B's 33.44% gastric bioaccessibility [3] makes it a practical candidate for oral cardioprotection studies, despite lower intrinsic antioxidant potency compared to Sal A.

Liver Fibrosis Research: TGF-β/Smad Pathway Modulation

Sal B attenuates hepatic fibrosis in TAA-induced rat models by reducing collagen deposition, inflammatory cytokines (TNF-α, IL-6, IL-1β), and oxidative stress markers, while modulating TGF-β1/Smad signaling [1]. Although Sal A shows higher in vitro potency (10 μM vs. 200 μM for Sal B) [1], Sal B's superior bioaccessibility (33.44% vs. 21.71% for Sal A) [2] and greater abundance in crude extracts [3] may favor its selection for large-scale in vivo fibrosis studies.

Neurodegenerative Disease Research: Amyloid-Beta Aggregation Inhibition

Sal B inhibits Aβ40 fiber formation with IC50 values of 1.54-5.37 μM in PC12 cells and damages pre-formed fibers (IC50: 5.00-5.19 μM) [1]. These potencies establish a quantitative benchmark for amyloid-targeting studies. Combined with its favorable bioaccessibility profile [2], Sal B is a viable candidate for Alzheimer's disease research where amyloid-beta aggregation is a primary target.

Formulation Development: Solid Oral Dosage Forms

Sal B's poor aqueous stability [1] necessitates solid formulation strategies. Procurement for formulation development should prioritize high-purity Sal B (>97% as achievable by HSCCC [2]) and incorporate stabilization approaches such as eutectic mixtures or lipid-based carriers to mitigate hydrolytic degradation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Salvianolic acid B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.